2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
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Description
This compound is a complex organic molecule with multiple functional groups. It contains a quinolinone group (a type of heterocyclic compound), a benzenesulfonyl group (a type of sulfonyl group attached to a benzene ring), and a dimethoxyphenyl group (a phenyl group with two methoxy groups attached). These groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the quinolinone group might be formed through a cyclization reaction, while the benzenesulfonyl and dimethoxyphenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinolinone group would form a bicyclic structure with conjugated double bonds, which could potentially have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the quinolinone group might undergo reactions at the carbonyl group or the adjacent carbon atoms, while the benzenesulfonyl group could potentially act as a leaving group in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the atoms and the presence of the various functional groups. For example, the presence of the sulfonyl group could potentially make the compound more polar, while the conjugated system in the quinolinone group could potentially give the compound interesting optical properties .Future Directions
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-9-11-22-20(13-17)26(30)24(35(31,32)19-7-5-4-6-8-19)15-28(22)16-25(29)27-21-14-18(33-2)10-12-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCLMDKCXJJYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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